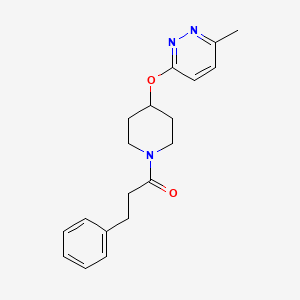
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound often explored in scientific research. Its unique structural attributes make it valuable for studying various chemical reactions and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 6-methylpyridazin-3-ol, followed by the nucleophilic substitution with piperidin-1-yl-3-phenylpropan-1-one under specific reaction conditions. Typically, this involves using a suitable base like potassium carbonate in a polar solvent such as dimethylformamide (DMF), with the reaction occurring at elevated temperatures for several hours.
Industrial Production Methods: Industrial synthesis mirrors the laboratory routes but on a larger scale. Automation and continuous flow chemistry might be employed to ensure consistency and efficiency. Scale-up considerations would include solvent recovery and waste minimization strategies.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or dichromate.
Reduction: : Reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: : Can undergo nucleophilic substitution reactions, particularly on the pyridazinyl group.
Oxidation Reagents: : Potassium permanganate, dichromate.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Solvents: : DMF, dichloromethane.
Catalysts: : Palladium on carbon, potassium carbonate.
From Oxidation: : Formation of ketones or carboxylic acids.
From Reduction: : Alcohols or fully reduced alkanes.
From Substitution: : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Reaction Mechanisms: : Used to study mechanistic pathways in organic synthesis.
Catalysis: : Role in catalytic processes, especially in metal-catalyzed reactions.
Biological Probing: : Utilized as a probe to understand biological processes and enzyme interactions.
Binding Studies: : Investigation of binding affinity to receptors and enzymes.
Therapeutic Potential: : Examined for its potential as a therapeutic agent in various diseases, including neurological disorders.
Material Science: : Possible applications in designing new materials with desired chemical properties.
Pharmaceutical Development: : As a precursor or intermediate in the synthesis of complex pharmaceuticals.
Mecanismo De Acción
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exerts its effects primarily by interacting with specific molecular targets. These targets may include enzymes or receptors involved in signal transduction pathways. The mechanism often involves binding to the active site or allosteric modulation, leading to changes in activity or function.
Molecular Targets and Pathways:Enzymes: : Possible interaction with kinases or other regulatory enzymes.
Receptors: : Binding to neurotransmitter receptors could be studied for its potential therapeutic effects.
Signaling Pathways: : Investigation of its role in key pathways like MAPK or PI3K.
Comparación Con Compuestos Similares
Similar Compounds:
1-(4-(2-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Shares a similar core structure but differs in the pyridine substituent.
1-(4-((2-Methylpyridin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: : Another variant with a different position of the methyl group.
1-(4-(3-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Differing pyridine ring positioning.
Uniqueness: The unique feature of 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is its 6-methylpyridazinyl group, which imparts distinct reactivity and binding characteristics, setting it apart from its analogs
There you have it, a comprehensive breakdown of this compound
Propiedades
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXHDMFFYTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













